

N-Methylhex-5-en-1-amine: A Technical Safety and Hazard Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylhex-5-en-1-amine**

Cat. No.: **B123507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and hazard information for **N-Methylhex-5-en-1-amine** (CAS No. 55863-02-0). The information herein is compiled from publicly available safety data sheets, chemical databases, and international guidelines for chemical testing. This guide is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, safe handling procedures, and emergency response protocols associated with this compound.

Executive Summary

N-Methylhex-5-en-1-amine is a chemical intermediate that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly flammable liquid and is harmful if swallowed. It is also corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation. This whitepaper details the known hazards, provides recommendations for personal protective equipment (PPE), outlines first aid measures, and describes the standard experimental protocols used to determine these hazard classifications.

Hazard Identification and Classification

N-Methylhex-5-en-1-amine is classified as a hazardous substance. The GHS classification, as indicated by multiple suppliers, is summarized below.

Signal Word:Danger[\[1\]](#)

GHS Hazard Pictograms:

- Flame (Flammable)
- Corrosion (Skin Corrosion/Eye Damage)
- Exclamation Mark (Acute Toxicity, Skin/Eye Irritation, Respiratory Irritation)

GHS Hazard Statements:

- H225: Highly flammable liquid and vapor.[\[1\]](#)
- H302: Harmful if swallowed.[\[1\]](#)
- H314: Causes severe skin burns and eye damage.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Physicochemical and Toxicological Data

Quantitative experimental data for **N-Methylhex-5-en-1-amine** is not readily available in the public domain. The following tables present computed physicochemical properties and a summary of the qualitative toxicological hazards.

Physicochemical Properties (Computed)

Property	Value	Source
Molecular Formula	C7H15N	PubChem
Molecular Weight	113.20 g/mol	PubChem
XLogP3-AA	1.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	113.120449483 Da	PubChem
Monoisotopic Mass	113.120449483 Da	PubChem
Topological Polar Surface Area	12 Å ²	PubChem
Heavy Atom Count	8	PubChem

Note: The data in this table are computationally derived and have not been experimentally verified.

Toxicological Hazards (Qualitative)

Hazard	GHS Classification	Description
Acute Oral Toxicity	Harmful if swallowed (H302) [1]	Ingestion of the substance may lead to adverse health effects.
Skin Corrosion/Irritation	Causes severe skin burns and eye damage (H314) [1]	Direct contact can cause irreversible damage to the skin.
Serious Eye Damage/Irritation	Causes severe skin burns and eye damage (H314) [1]	Direct contact can cause serious, potentially irreversible, eye damage.
Respiratory Irritation	May cause respiratory irritation (H335) [1]	Inhalation of vapors may lead to irritation of the respiratory tract.

Experimental Protocols for Hazard Determination

The hazard classifications for **N-Methylhex-5-en-1-amine** are determined by standardized experimental protocols, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[\[2\]](#)[\[3\]](#) These internationally accepted methods ensure consistency and reliability in safety testing.[\[2\]](#)

Flammability Testing

The "highly flammable" classification (H225) is typically determined by measuring the flash point and boiling point of the substance.

- Flash Point Determination: Standard methods such as the Pensky-Martens closed-cup tester (OECD TG 115) or the Abel closed-cup method are used. The flash point is the lowest temperature at which the vapors of the material will ignite when an ignition source is applied.
- Boiling Point Determination: The boiling point is determined according to OECD TG 103. A substance is classified as highly flammable if it has a flash point below 23°C and an initial boiling point at or below 35°C.

Acute Oral Toxicity

The "harmful if swallowed" classification (H302) is based on the median lethal dose (LD50) determined through acute oral toxicity studies.

- OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method involves administering the substance to a group of fasted animals (typically rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality over a period of 14 days. The LD50 value is then estimated, which informs the GHS classification.
- OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This is a sequential testing method using a small number of animals per step. The outcome of each step determines the next step, with the goal of classifying the substance into a specific toxicity category with the minimum number of animal subjects.

Skin Corrosion/Irritation

The "causes severe skin burns and eye damage" classification (H314) is determined by assessing the potential of the substance to cause irreversible skin damage.

- OECD Test Guideline 431 (In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method):^[4] This is an in vitro method that uses a reconstructed human epidermis model. The test substance is applied to the surface of the skin tissue, and cell viability is measured after a specific exposure time. A significant decrease in cell viability indicates a corrosive potential.
- OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This in vivo test involves applying the substance to the shaved skin of an animal (typically a rabbit) for a defined period (up to 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. Severe, irreversible tissue damage (necrosis) indicates corrosivity.

Serious Eye Damage/Irritation

The "causes severe skin burns and eye damage" classification (H314) also encompasses serious eye damage.

- OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method): This in vitro method uses isolated bovine corneas. The test substance is applied to the cornea, and the resulting opacity and permeability are measured. These parameters are used to calculate an in vitro irritancy score to predict the potential for serious eye damage.
- OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This in vivo test involves applying the test substance to the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of the observed lesions determine the classification.

Safe Handling and Storage

Personal Protective Equipment (PPE):

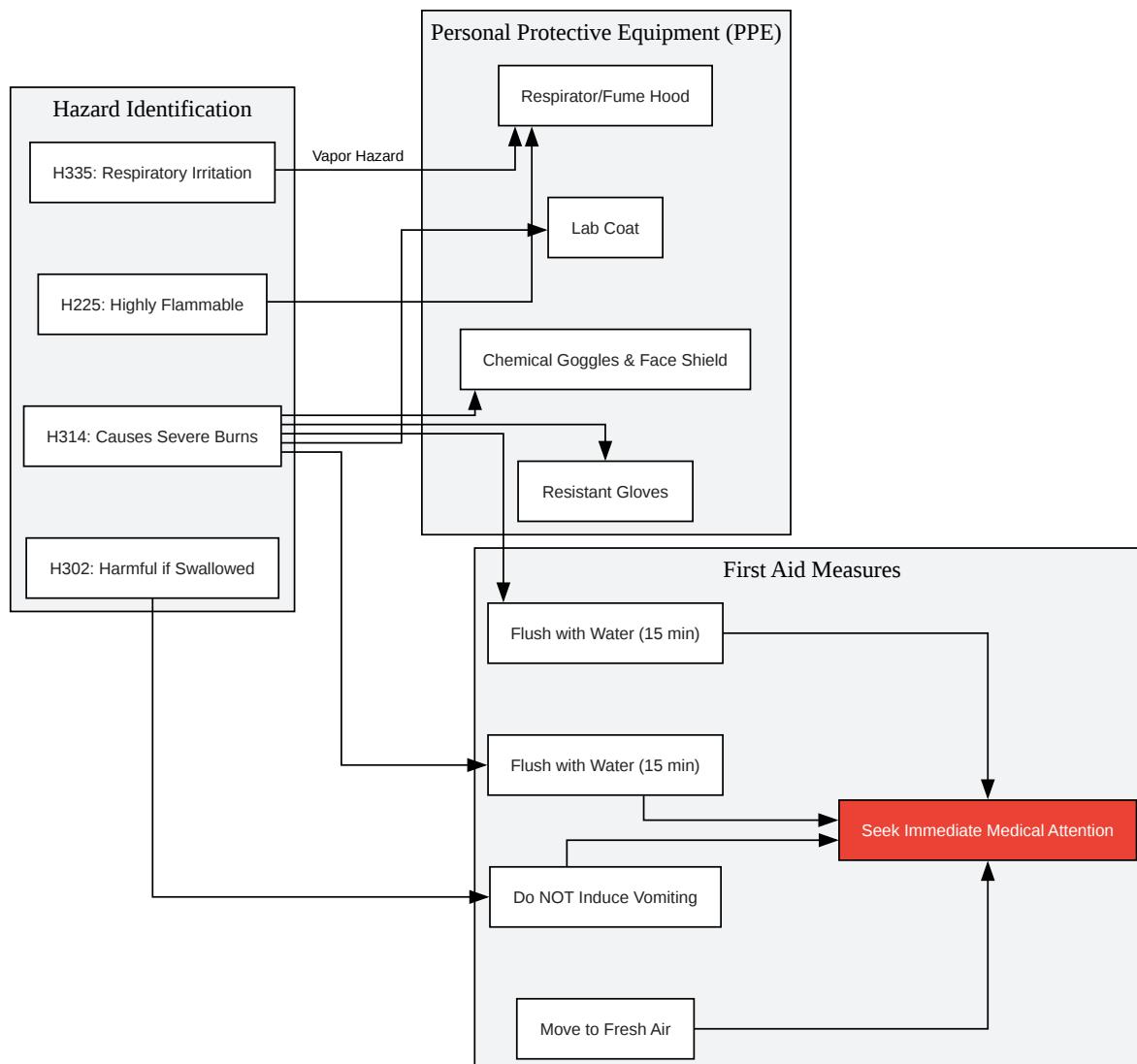
- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.
- Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling:

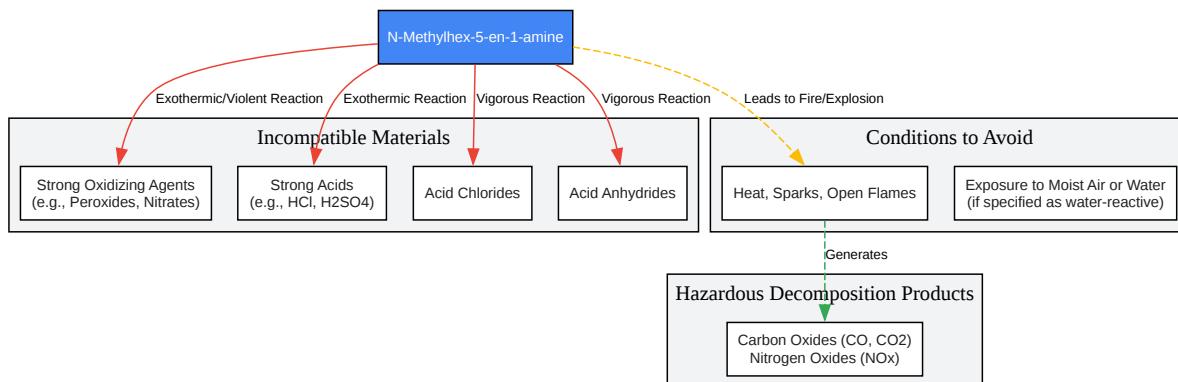
- Keep away from heat, sparks, open flames, and other ignition sources.
- Use non-sparking tools.
- Avoid contact with skin, eyes, and clothing.
- Avoid breathing vapors or mist.
- Handle under an inert atmosphere if the substance is air-sensitive.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.


- Store in a refrigerator as recommended by the supplier.[\[1\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures


- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical and Relational Diagrams

The following diagrams, generated using Graphviz, illustrate key safety and hazard relationships for **N-Methylhex-5-en-1-amine**.

[Click to download full resolution via product page](#)

Caption: Hazard Identification and Response Workflow for **N-Methylhex-5-en-1-amine**.

[Click to download full resolution via product page](#)

Caption: Reactivity and Incompatibility Profile for **N-Methylhex-5-en-1-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- To cite this document: BenchChem. [N-Methylhex-5-en-1-amine: A Technical Safety and Hazard Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123507#n-methylhex-5-en-1-amine-safety-and-hazard-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com